molecular formula C18H27ClN2O2 B12303529 Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate

Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate

Cat. No.: B12303529
M. Wt: 338.9 g/mol
InChI Key: CMBWXQFGGBDFBS-UHFFFAOYSA-N
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Description

Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a cyclohexyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a chloropyridinyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-chloropyridin-4-yl)carbamate
  • Tert-butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate

Uniqueness

Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

tert-butyl N-[4-[(2-chloropyridin-4-yl)methyl]cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21(4)15-7-5-13(6-8-15)11-14-9-10-20-16(19)12-14/h9-10,12-13,15H,5-8,11H2,1-4H3

InChI Key

CMBWXQFGGBDFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)CC2=CC(=NC=C2)Cl

Origin of Product

United States

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